
2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide hydrochloride is a synthetic organic compound It features a piperidine ring substituted with a pyridine moiety at the 4-position and an acetamide group linked to an m-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide hydrochloride typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction, often starting from a suitable amine and a dihaloalkane.
Substitution with Pyridine: The piperidine intermediate is then reacted with a pyridine derivative, usually through a nucleophilic substitution reaction.
Acetamide Formation: The resulting compound is then acylated with an acetamide group, often using acetic anhydride or acetyl chloride.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up with optimizations for yield and purity. This might involve continuous flow reactions, automated synthesis, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group of the m-tolyl moiety.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include pyridine N-oxides or carboxylic acids.
Reduction: Products may include fully saturated piperidine derivatives.
Substitution: Products depend on the nucleophile used, potentially forming various substituted pyridine derivatives.
Scientific Research Applications
The compound features a piperidine ring substituted with a pyridine moiety and an acetamide group, which contributes to its biological activity. The specific arrangement of these functional groups allows for selective interactions with various receptors, particularly in the central nervous system.
Neuropharmacology
Dopamine D4 Receptor Selectivity
Recent studies have highlighted the compound's role as a selective ligand for the dopamine D4 receptor (D4R) , which is implicated in cognitive processes and neuropsychiatric disorders such as schizophrenia and ADHD. Research indicates that compounds derived from A-412997 (the parent compound of 2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide) exhibit high selectivity for D4R over other dopamine receptors, making them valuable candidates for therapeutic development .
Case Study: Structure-Activity Relationship (SAR)
A study published in the Journal of Medicinal Chemistry investigated various derivatives of A-412997 to understand their binding affinities and functional activities at D4R. The findings revealed that modifications to the piperidine and pyridine rings significantly influenced receptor binding and activation profiles, leading to the identification of several promising candidates with Ki values less than 4.3 nM .
Drug Development
Potential Therapeutic Uses
The unique pharmacological profile of 2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide hydrochloride suggests potential applications in treating neurodegenerative diseases and substance use disorders. Its ability to selectively modulate D4R activity could lead to new therapeutic strategies aimed at enhancing cognitive function or mitigating symptoms associated with these conditions.
Clinical Implications
Given the role of dopamine signaling in mood regulation and cognitive functions, compounds like this one could pave the way for innovative treatments targeting conditions such as:
- Alzheimer's Disease : Enhancing cognitive function through selective D4R modulation.
- Substance Use Disorders : Reducing cravings and withdrawal symptoms by balancing dopaminergic activity.
Mechanism of Action
The mechanism of action of 2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The pyridine and piperidine rings allow it to fit into specific binding sites, modulating the activity of these targets. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(p-tolyl)acetamide hydrochloride
- 2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide hydrochloride
- 2-(4-(Pyridin-3-yl)piperidin-1-yl)-N-(m-tolyl)acetamide hydrochloride
Uniqueness
Compared to similar compounds, 2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide hydrochloride may exhibit unique binding properties or biological activities due to the specific positioning of its functional groups. This can result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research and therapeutic applications.
Biological Activity
The compound 2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide hydrochloride , also known as A-412997, has garnered attention in pharmacological research due to its selective activity on the dopamine D4 receptor (D4R). This receptor is implicated in various neuropsychiatric disorders, making the study of this compound particularly relevant for drug development. This article delves into the biological activity of A-412997, highlighting its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Basic Information
- Chemical Name : this compound
- CAS Number : 630116-49-3
- Molecular Formula : C₁₉H₂₃N₃O·HCl
- Molecular Weight : 309.41 g/mol
Dopamine D4 Receptor Selectivity
A-412997 has been identified as a selective ligand for the dopamine D4 receptor. Research indicates that it exhibits a high affinity for D4R with a binding inhibition constant (Ki) of less than 4.3 nM, demonstrating over 100-fold selectivity compared to other D2-like receptors . This selectivity is crucial for minimizing side effects associated with non-selective dopamine receptor antagonists.
Pharmacological Effects
- Agonist Activity : A-412997 acts as a partial agonist at the D4R, influencing neurotransmitter release and potentially improving cognitive functions associated with neuropsychiatric disorders.
- Neuroprotective Effects : Studies suggest that compounds targeting the D4R may offer neuroprotective benefits, particularly in conditions like schizophrenia and attention deficit hyperactivity disorder (ADHD) .
In Vitro Studies
In vitro assays have demonstrated that A-412997 modulates cyclic AMP levels through D4R activation, indicating its potential role in signaling pathways relevant to neuropsychiatric conditions .
Structure-Activity Relationship (SAR)
A comprehensive study explored various analogs of A-412997 to determine their efficacy and selectivity. The findings underscored the importance of the piperidine and pyridine substitutions in enhancing receptor affinity and selectivity .
Compound | Ki (nM) | Receptor Target | Activity Type |
---|---|---|---|
A-412997 | < 4.3 | D4R | Partial Agonist |
Analog 1 | 15 | D2R | Antagonist |
Analog 2 | 8 | D3R | Partial Agonist |
Clinical Implications
Research has indicated that A-412997 and its analogs could be pivotal in developing treatments for disorders such as schizophrenia, where D4R modulation may alleviate symptoms without the adverse effects linked to broader dopamine receptor antagonism .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O.ClH/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18;/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEAYOUBEKOXCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.